Product packaging for Hesperetin chalcone(Cat. No.:CAS No. 29287-30-7)

Hesperetin chalcone

Cat. No.: B600444
CAS No.: 29287-30-7
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Description

Hesperetin chalcone, a natural chalcone and open-chain flavonoid precursor, is a compound of significant interest in pharmacological research due to its multifaceted bioactivity. Its core structure features an α,β-unsaturated carbonyl system, which is crucial for its interactions with biological targets . Research indicates potent anticancer potential, as studies show its ability to suppress cell viability in cancer cell lines and inhibit tumor growth in vivo models, suggesting promise as a candidate for cancer therapy . Beyond oncology, this compound demonstrates remarkable value in regenerative medicine. Its anti-inflammatory and antioxidative properties are evidenced by its capacity to significantly reduce levels of key inflammatory cytokines, including TNF and IL-6, and reactive oxygen species (ROS) in human cell models . Furthermore, it promotes osteogenic differentiation in human dental pulp stem cells (hDPSCs), enhancing the expression of osteogenic markers and accelerating mineralized nodule deposition, which underscores its potential for bone regeneration applications . The compound also belongs to a class of natural chalcones recognized for intense, broad-spectrum antimicrobial activity that targets various pathogens, including viruses, bacteria, and fungi . These diverse research applications, driven by its antioxidant characteristics and ability to modulate key enzyme functions, make this compound a versatile scaffold for investigating new therapeutic strategies across multiple disease areas .

Properties

CAS No.

29287-30-7

Synonyms

2',4',6',3-Tetrahydroxy-4-methoxychalcone

Origin of Product

United States

Synthetic Methodologies for Hesperetin Chalcone and Analogues

Chemical Synthesis Approaches for Chalcones

The synthesis of the core α,β-unsaturated ketone system of chalcones is well-established, with several reliable methods available to chemists.

The Claisen-Schmidt condensation is the most classical and widely utilized method for synthesizing chalcones. chemrevlett.comscispace.com This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde that lacks α-hydrogens. nih.govgkyj-aes-20963246.comrsc.org

Under basic conditions, typically using aqueous alkaline bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the reaction proceeds via an enolate mechanism. nih.govijarsct.co.in The base abstracts an α-proton from the acetophenone to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone (B49325). nih.gov The concentration of the base can range from 10% to 60%, and the reaction can be conducted at room temperature for extended periods or at elevated temperatures for shorter durations. ijarsct.co.in

Alternatively, acid-catalyzed condensation proceeds through an enol mechanism. nih.gov The acid protonates the carbonyl of the acetophenone, facilitating its tautomerization to the enol form. The enol then attacks the activated aldehyde, leading to the chalcone after a dehydration step. rsc.org While effective, a significant drawback of the Claisen-Schmidt reaction can be its slow rate, sometimes requiring days for completion, and the potential for complex product mixtures that necessitate purification by recrystallization or column chromatography. nih.govrsc.orgnih.gov Various catalysts, including sulfonic acid-functionalized ionic liquids and solid acid catalysts like protonated aluminate mesoporous silica, have been developed to improve the reaction's efficiency and selectivity. rsc.orgacs.org

Table 1: Comparison of Catalysis in Claisen-Schmidt Condensation

Catalyst Type Mechanism Typical Reagents Key Characteristics
Base-Catalyzed Enolate NaOH, KOH, Ba(OH)2, LiOH chemrevlett.com Most common method; reaction proceeds via enolate intermediate; can be slow and may produce side products. nih.gov
Acid-Catalyzed Enol HCl, BF3-Et2O, Solid Acids nih.govrsc.org Proceeds via enol intermediate; useful for specific substrates; avoids base-sensitive functional groups. nih.gov

To overcome the limitations of the Claisen-Schmidt condensation, several advanced synthetic strategies have been developed for more controlled and efficient chalcone synthesis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.

Suzuki Coupling: This reaction offers two primary pathways for chalcone synthesis. The first involves the coupling of cinnamoyl chlorides with phenylboronic acids, while the second couples benzoyl chlorides with styrylboronic acids. researchgate.netnih.gov This method is compatible with a variety of functional groups and often employs mild conditions. nih.gov

Heck Coupling: The Heck reaction typically involves the coupling of an aryl halide (e.g., aryl iodide) with an aryl vinyl ketone. nih.govrsc.org A domino dehydrochlorination/Heck reaction sequence has also been developed, which uses β-chloroalkyl aryl ketones as precursors to generate the necessary enone in situ, enhancing reaction efficiency. univ-smb.fr Carbonylative versions of the Heck reaction have also been reported for producing chalcones from aryl triflates and aromatic olefins under a carbon monoxide atmosphere. thieme-connect.com

Olefination Reactions:

Wittig Reaction: This method provides an alternative to condensation by forming the central double bond of the chalcone. It involves the reaction between a stable phosphonium (B103445) ylide (derived from an acetophenone) and an aldehyde. nih.govsaudijournals.com The Wittig reaction can be a superior method for producing chalcones in high yield and excellent purity, avoiding some of the side reactions common in aldol condensations. nih.govresearchgate.net

Julia-Kocienski Olefination: This reaction involves coupling heteroaryl sulfonyl phenylethanones with aromatic aldehydes under basic conditions to form chalcones, often with high stereoselectivity for the E-isomer. saudijournals.comfrontiersin.org

Microwave-Assisted Methods: The application of microwave irradiation has been shown to significantly accelerate many organic reactions, including chalcone synthesis. ajptonline.com Microwave-assisted Claisen-Schmidt condensations and Suzuki couplings can lead to dramatically reduced reaction times and improved yields, aligning with the principles of green chemistry. ajptonline.comsci-hub.sebiointerfaceresearch.com

Table 2: Overview of Advanced Synthetic Strategies for Chalcones

Method Reactants Catalyst/Reagent Primary Advantage
Suzuki Coupling Cinnamoyl chloride + Phenylboronic acid Palladium catalyst (e.g., Pd(PPh3)4) researchgate.netnih.gov High functional group tolerance, mild conditions. nih.gov
Heck Coupling Aryl halide + Aryl vinyl ketone Palladium catalyst (e.g., Pd(OAc)2) univ-smb.fr Direct coupling to form the chalcone backbone. nih.gov
Wittig Reaction Phosphonium ylide + Aldehyde - High yield and purity, avoids aldol side products. nih.gov
Microwave-Assisted Various (e.g., Claisen-Schmidt reactants) - Drastically reduced reaction times, often higher yields. ajptonline.com

Rational Design and Synthesis of Hesperetin (B1673127) Chalcone Derivatives

Starting from the hesperetin chalcone scaffold, rational design principles are used to synthesize derivatives with tailored properties, such as modified biological activity or improved solubility for research applications.

The phenolic hydroxyl groups on the A and B rings of this compound are prime targets for structural modification. Standard organic reactions can be employed to generate ether and ester derivatives.

Williamson Etherification: This is a fundamental method for forming ethers. It proceeds via the deprotonation of a hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes nucleophilic substitution (SN2) with an alkyl halide to yield the corresponding ether. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the chalcone scaffold.

Steglich Esterification: This reaction is an efficient method for forming esters from carboxylic acids and alcohols under mild conditions. It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). This approach enables the attachment of various acyl groups to the hydroxyl moieties of this compound, creating a library of ester derivatives.

Molecular hybridization involves combining the chalcone scaffold with other pharmacologically relevant moieties to create a single hybrid molecule with potentially synergistic or novel activities. jchr.org

A prominent strategy for creating such hybrids is the use of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to link the chalcone to another molecule via a stable 1,2,3-triazole ring. nih.govdntb.gov.ua The synthesis of hesperetin-triazole hybrids typically involves a two-step process. nih.gov First, a hydroxyl group on the hesperetin scaffold is functionalized with a terminal alkyne, often through O-propargylation. nih.govmdpi.com The resulting alkyne-modified chalcone is then reacted with a suitable organic azide (B81097) in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole-linked hybrid. nih.govmdpi.comscholarsresearchlibrary.com This modular approach allows for the connection of this compound to a wide array of other chemical entities.

A significant challenge in the study of many flavonoids, including hesperetin and its chalcone form, is their poor aqueous solubility, which can limit their use in biological assays. jchr.orgnih.gov Several derivatization strategies are employed to address this issue.

One key method is methylation . The semi-synthetic hesperidin (B1673128) methyl chalcone, derived from the natural precursor hesperidin, is noted to be more water-soluble. frontiersin.orgresearchgate.net This methylation is typically achieved under alkaline conditions, which also favor the ring-opening of the flavanone (B1672756) precursor to the chalcone form. researchgate.net The enhanced solubility of the methylated chalcone increases its absorption and bioavailability. frontiersin.org

Furthermore, the solubility of flavanones is pH-dependent, and they tend to convert to their more soluble open-ring chalcone form in alkaline environments (e.g., pH 7.5–8.0). nih.gov Other methods explored for related flavonoids to improve solubility include complexation with carriers like cyclodextrins and enzymatic modifications such as glycosylation, which can be catalyzed by lipases or glycosidases to increase the polarity and solubility of the parent compound. researchgate.netpsecommunity.org

Table 3: Strategies for Solubility Enhancement of this compound

Strategy Description Result
Methylation Introduction of methyl groups onto the flavonoid structure, often on hydroxyls. frontiersin.orgresearchgate.net Creates derivatives like hesperidin methyl chalcone with improved water solubility. frontiersin.org
pH Adjustment Increasing the pH of the medium to alkaline conditions. nih.gov Promotes the conversion of the less soluble flavanone form to the more soluble chalcone form. nih.gov
Complexation Encapsulation of the flavonoid within a carrier molecule like cyclodextrin. nih.govresearchgate.net Increases apparent solubility in aqueous media. researchgate.net
Enzymatic Modification Attachment of sugar moieties (glycosylation) using enzymes. psecommunity.org Increases hydrophilicity and water solubility.

Molecular and Cellular Mechanisms of Action

Interactions with Specific Biological Targets

Hesperetin (B1673127) chalcone's diverse pharmacological activities can be attributed to its ability to interact with and modulate the function of several key biological molecules. These interactions are often highly specific and can lead to the inhibition or activation of enzymes, interference with protein dynamics, and binding to nucleic acids.

Chalcones, the class of compounds to which hesperetin chalcone (B49325) belongs, are recognized for their anti-inflammatory properties, which are partly mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). dovepress.com The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. dovepress.com Similarly, LOX enzymes catalyze the production of leukotrienes, another class of inflammatory mediators.

While specific studies on hesperetin chalcone's direct inhibition of LOX and COX isoforms are limited, research on various synthetic chalcone derivatives has demonstrated significant inhibitory activity against these enzymes. For instance, a number of chalcone analogs have been shown to exhibit inhibitory effects on both COX-1 and COX-2. dovepress.comresearchgate.net Some derivatives have displayed a degree of selectivity towards COX-2, which is an important characteristic for anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.gov The inhibition of these enzymes by chalcones highlights their potential as anti-inflammatory compounds. dovepress.com

Table 1: Inhibitory Activity of Chalcone Derivatives on COX Enzymes

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Chalcone Analog 1aCOX-1< 25 μM dovepress.com
Chalcone Analog 1bCOX-1< 25 μM dovepress.com
Chalcone Analog 2aCOX-1< 25 μM dovepress.com
Chalcone Analog 2dCOX-1< 25 μM dovepress.com
Chalcone Analog 3cCOX-1< 25 μM dovepress.com
Naphthyl Chalcone DerivativeCOX-1/COX-2Micromolar potency (non-selective) nih.gov
Indole-Chalcone DerivativeCOXIn vivo anti-inflammatory activity nih.gov

This compound and related compounds have been investigated for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibition of these enzymes can help to manage postprandial hyperglycemia. rsc.org

Studies have shown that hesperetin can reversibly inhibit α-glucosidase in a mixed-type manner. nih.govresearchgate.net Furthermore, a hesperetin-Cu(II) complex demonstrated stronger inhibitory activity against both α-amylase and α-glucosidase compared to hesperetin alone. nih.gov Molecular docking studies suggest that these compounds bind to the active sites of these enzymes, interacting with key amino acid residues and altering the enzyme's conformation, thereby blocking substrate access. nih.gov A range of chalcone derivatives have also been synthesized and shown to be potent inhibitors of α-amylase. nih.gov

Table 2: Inhibitory Activity of Hesperetin and its Derivatives on Metabolic Enzymes

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Hesperetinα-Glucosidase0.38 ± 0.05 mM nih.govresearchgate.net
Hesperetin-Cu(II) Complexα-Amylase60.3 ± 0.9 µM nih.gov
Hesperetin-Cu(II) Complexα-Glucosidase1.25 ± 0.03 µM nih.gov
Hesperetinα-Amylase115.6 ± 1.1 µM nih.gov
Hesperetinα-Glucosidase55.2 ± 0.1 µM nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. mdpi.com Inhibition of VEGFR-2 is a critical strategy in cancer therapy to suppress tumor growth and metastasis. mdpi.com

While direct studies on this compound are limited, hesperetin has been shown through molecular docking studies to interact with the VEGFR-2 membrane receptor. researchgate.net The flavonoid makes steric interactions and forms hydrogen bonds with key residues in the receptor's binding site. researchgate.net Furthermore, various novel piperazine-chalcone hybrids have been designed and synthesized as potential VEGFR-2 inhibitors, with some showing IC50 values in the sub-micromolar range. nih.gov These findings suggest that the chalcone scaffold is a promising framework for the development of potent VEGFR-2 inhibitors.

Microtubules are dynamic polymers of tubulin that play a crucial role in cell division, motility, and intracellular transport. nih.govnih.gov Disruption of microtubule dynamics is a well-established mechanism for anticancer agents. nih.govnih.gov

A variety of chalcone derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net These compounds can bind to tubulin, disrupt the formation of microtubules, and arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.govnih.govijprajournal.com The cytotoxicity of some chalcones has been directly correlated with their ability to bind to tubulin and disrupt microtubule assembly. nih.gov For example, certain chalcone oxime derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. nih.gov

The interaction of small molecules with DNA can interfere with DNA replication and transcription, leading to cytotoxic effects. While information specifically on this compound's DNA binding and cleavage activities is scarce, studies on related compounds provide some insights. For instance, copper complexes of hesperetin Schiff bases have been shown to act as chemical nucleases, capable of cleaving plasmid DNA. mdpi.com These complexes can cause oxidative damage to DNA. mdpi.com Docking studies have also suggested that hesperetin derivatives can interact with DNA. mdpi.com The ability of chalcones to bind to double-stranded DNA through various modes, including intercalation, has also been reported. researchgate.net

Modulation of Intracellular Signaling Pathways

This compound demonstrates significant biological activity through the intricate modulation of various intracellular signaling pathways. These mechanisms are central to its effects on inflammation, cell survival, proliferation, and adaptation to cellular stress. The compound's ability to interact with key regulatory proteins allows it to influence a cascade of events that govern cellular homeostasis and response to pathological conditions.

Regulation of Inflammatory Pathways (e.g., NF-κB, Nrf2 Redox-Sensitive Pathway, Inflammasome Activation including NLRP3)

This compound and its related forms exert potent anti-inflammatory effects by targeting several critical nodes within the inflammatory signaling network. These include the canonical NF-κB pathway, the Nrf2 antioxidant response system, and the NLRP3 inflammasome.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. ingredients-lonier.com this compound has been shown to be a potent inhibitor of this pathway. ingredients-lonier.commdpi.com Mechanistically, it can suppress the activation and subsequent nuclear translocation of NF-κB, thereby preventing the transcription of target genes that encode inflammatory cytokines and other mediators. ingredients-lonier.com The related compound, hesperetin, suppresses NF-κB activation through multiple signaling cascades, including NIK/IKK, ERK, p38, and JNK. nih.gov Furthermore, hesperetin can reduce NF-κB activity by inducing the expression of SIRT1, a deacetylase that removes acetyl groups from the RelA/p65 subunit of NF-κB, inhibiting its transcriptional activity. mmbio.cn This multi-pronged inhibition of NF-κB signaling underscores the compound's significant anti-inflammatory potential. ingredients-lonier.comnih.gov

Nrf2 Redox-Sensitive Pathway

In contrast to its inhibitory effect on pro-inflammatory pathways, this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant defenses. mdpi.comnih.govresearchgate.net Hesperidin (B1673128) methyl chalcone (HMC) activates this pathway by interacting directly with the Kelch-like ECH-associated protein 1 (Keap1), the primary repressor of Nrf2. ingredients-lonier.com This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to be released and translocate into the nucleus. ingredients-lonier.com Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes, triggering their transcription. mdpi.com This leads to the upregulation of several phase II detoxification and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (Nqo1), superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.comingredients-lonier.com

Table 1: Modulation of Inflammatory Pathways by this compound and Related Compounds
PathwayTarget/MechanismEffectKey Outcomes
NF-κBInhibition of NF-κB activation and nuclear translocation; Induction of SIRT1-mediated deacetylation of RelA/p65SuppressionDecreased expression of pro-inflammatory cytokines and mediators
Nrf2Interaction with Keap1, leading to Nrf2 release and nuclear translocationActivationIncreased expression of antioxidant and cytoprotective enzymes (e.g., HO-1, Nqo1, SOD)
NLRP3 InflammasomeInhibition of both priming (NF-κB dependent) and activation (K+ efflux, ASC oligomerization) stepsInhibitionReduced activation of caspase-1 and maturation of IL-1β and IL-18

Inflammasome Activation including NLRP3

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of potent pro-inflammatory cytokines like IL-1β and IL-18. mdpi.com Chalcones have been identified as effective inhibitors of the NLRP3 inflammasome. mdpi.comnih.gov The inhibitory mechanism is twofold: chalcones can block the initial "priming" step by inhibiting NF-κB, which prevents the upregulation of NLRP3 and pro-IL-1β expression. nih.govtmu.edu.tw They also inhibit the "activation" step by blocking ATP-mediated potassium (K+) efflux and preventing the assembly of the inflammasome complex, specifically the oligomerization of the ASC adaptor protein. nih.govtmu.edu.tw Studies on hesperetin have confirmed its ability to inhibit the NLRP3 inflammasome pathway, reducing the expression of NLRP3, ASC, and caspase-1. researchgate.net

Induction of Apoptotic Pathways (e.g., Caspase-mediated apoptosis, JNK pathway, Death Receptors)

This compound and its aglycone, hesperetin, have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines, primarily through the activation of intrinsic, mitochondria-mediated pathways.

Caspase-Mediated Apoptosis

A key mechanism of action is the induction of caspase-dependent apoptosis. nih.govfrontiersin.org This process involves the activation of a cascade of cysteine proteases known as caspases. Research indicates that chalcones trigger the intrinsic apoptotic pathway, which is characterized by the activation of initiator caspase-9 and subsequent activation of executioner caspases, such as caspase-3 and caspase-7. nih.govnih.govnih.govresearchgate.net The activation of these caspases leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis. nih.gov This activation is often preceded by a shift in the balance of Bcl-2 family proteins, featuring an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, which leads to a higher Bax/Bcl-2 ratio. nih.govnih.gov This shift promotes the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol, a critical step for activating caspase-9. nih.govnih.gov

JNK Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is also implicated in hesperetin-induced apoptosis. nih.govcellmolbiol.org Studies have demonstrated that treatment with hesperetin leads to the activation of JNK. nih.gov This activation can be a consequence of increased intracellular reactive oxygen species (ROS). nih.gov The crucial role of this pathway is highlighted by findings that chemical inhibition of JNK can significantly reverse the apoptotic effects of hesperetin, confirming that JNK activation is a key component of its pro-apoptotic mechanism. nih.gov While some flavonoids have been shown to inhibit the JNK pathway to exert anti-apoptotic effects in neuronal cells, in the context of cancer cells, hesperetin appears to utilize JNK activation to promote cell death. researchgate.netnih.gov

Death Receptors

Current research on this compound's pro-apoptotic activity focuses predominantly on the intrinsic (mitochondrial) pathway. The involvement of the extrinsic pathway, which is initiated by the binding of ligands to death receptors (e.g., Fas, TNF-R1) on the cell surface and leads to the activation of caspase-8, has not been extensively detailed for this specific compound. The primary mechanism documented involves the mitochondria-dependent activation of caspase-9. nih.govsemanticscholar.org

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov Hesperetin has been shown to induce a significant arrest of cells in the G1 phase of the cell cycle. nih.govscispace.comresearchgate.net This G1 arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, hesperetin treatment leads to the downregulation of the expression of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4, and their regulatory partners, the cyclins (e.g., cyclin D). cellmolbiol.orgnih.govscispace.com Simultaneously, hesperetin upregulates the expression of CDK inhibitors, including p21(Cip1) and p27(Kip1). nih.gov These inhibitors bind to and inactivate CDK-cyclin complexes, thereby preventing the transition from the G1 to the S phase. While G1 arrest is the most commonly reported effect, some studies have also observed cell cycle arrest in the S and G2/M phases, suggesting that the precise effect may be cell-type dependent. nih.gov

Table 2: Effects of Hesperetin on Cell Cycle Regulatory Proteins
Protein ClassSpecific ProteinObserved EffectFunctional Consequence
Cyclin-Dependent Kinases (CDKs)CDK2DownregulationInhibition of G1/S phase transition
CDK4Downregulation
CyclinsCyclin DDownregulation
CDK Inhibitors (CKIs)p21(Cip1)UpregulationInhibition of CDK activity, leading to G1 arrest
p27(Kip1)Upregulation

Inhibition of Histone Deacetylases (HDAC)

Chalcones have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.netmdpi.commdpi.com HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure that generally represses gene transcription. mdpi.com By inhibiting HDAC activity, chalcones promote a state of histone hyperacetylation. researchgate.net This more open chromatin state can alter the expression of genes involved in critical cellular processes, contributing to the induction of cell cycle arrest, cellular differentiation, and apoptosis in tumor cells. researchgate.netmdpi.com The ability to modulate the epigenome represents another important mechanism through which this compound may exert its anticancer effects. nih.gov

Impact on Hypoxia-Inducible Factor (HIF-1α)

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors. nih.gov HIF-1 promotes processes like angiogenesis and metastasis. Chalcone derivatives are being investigated as potent inhibitors of HIF-1 activity. nih.govresearchgate.net The mechanism of inhibition involves reducing the accumulation of the oxygen-regulated HIF-1α subunit under hypoxic conditions. researchgate.net By downregulating HIF-1α, these compounds can suppress the transcription of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis, migration, and invasion. researchgate.net The related flavonoid quercetin (B1663063) has been shown to suppress hypoxia-induced HIF-1α accumulation by inhibiting protein synthesis, suggesting a potential mechanism for this class of compounds. nih.gov

Mechanisms of Antioxidant Activity

The direct antioxidant activity stems from the molecule's ability to act as a free radical scavenger. ingredients-lonier.commdpi.com Its chemical structure, particularly the presence of hydroxyl groups on the aromatic rings, allows it to donate a hydrogen atom to neutralize a wide variety of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, thus terminating damaging radical chain reactions. ingredients-lonier.commdpi.com The water-soluble nature of derivatives like methyl hesperidin chalcone enhances its bioavailability and distribution, allowing for consistent antioxidant protection at the cellular level. ingredients-lonier.com

The indirect antioxidant activity involves the modulation of the body's endogenous antioxidant defense systems. ingredients-lonier.com As detailed previously, this compound is a potent activator of the Nrf2 pathway. ingredients-lonier.comresearchgate.net This activation leads to the increased synthesis of a suite of protective enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for neutralizing ROS. nih.govingredients-lonier.comnih.gov Furthermore, hesperetin treatment has been shown to increase the cellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG), which is a key indicator of a cell's redox state and its capacity to counter oxidative stress. researchgate.net

Free Radical Scavenging Capabilities (e.g., DPPH•, ABTS•+)

A primary mechanism underlying the antioxidant capacity of this compound is its ability to directly scavenge free radicals. This action is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS). The efficacy of chalcones in this regard is often evaluated using in vitro assays such as the DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals. nih.govnih.gov

Research into synthetic derivatives of hesperetin has provided specific insights into the structure-activity relationships that govern their radical scavenging potential. Chalcone derivatives, in particular, have shown potent activity. For instance, studies on a series of novel hesperetin derivatives found that they exhibited dose-dependent scavenging activities against both DPPH and ABTS free radicals. nih.gov One specific derivative, a chalcone designated as compound 3f, demonstrated particularly high antioxidant activity, surpassing that of the parent hesperetin molecule. nih.govresearchgate.net This highlights the significance of the chalcone structure in enhancing free radical neutralization. The scavenging potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.

The mechanism of scavenging for chalcones and related flavonoids can involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.govnih.gov The presence of hydroxyl (-OH) groups on the phenolic rings is critical to this function, as they can readily donate a hydrogen atom to a radical, thereby stabilizing it. nih.gov

Table 1: In Vitro Radical Scavenging Activity of a this compound Derivative (Compound 3f)
AssayIC50 Value (μM)Reference
DPPH• Radical Scavenging1.2 nih.govresearchgate.net
ABTS•+ Radical Scavenging24 nih.govresearchgate.net

Chelation of Metal Ions

In addition to direct radical scavenging, this compound can exert antioxidant effects by chelating transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). ingredients-lonier.comnih.gov These metals can act as pro-oxidants by participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). researchgate.net By binding, or chelating, these metal ions, this compound stabilizes them and prevents their participation in these damaging oxidative reactions. ingredients-lonier.com This is considered a form of secondary, or preventative, antioxidant activity.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase)

Beyond direct chemical antioxidant actions, this compound can also bolster the body's own defense network. It has been shown to modulate endogenous antioxidant enzyme systems, enhancing the cell's ability to cope with oxidative stress. ingredients-lonier.comingredients-lonier.com This is a crucial mechanism, as it provides a more sustained and regulated defense compared to the stoichiometric action of direct scavengers.

Key enzymes in this defense system include Superoxide Dismutase (SOD) and Catalase (CAT). SOD catalyzes the dismutation of the superoxide anion (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). nih.govoatext.com Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen, preventing its conversion into more harmful radicals. mdpi.com

Table 2: Endogenous Antioxidant Enzymes Modulated by this compound Analogs
EnzymeFunctionEffect of Chalcone
Superoxide Dismutase (SOD)Converts superoxide radicals (O₂•⁻) to hydrogen peroxide (H₂O₂).Enhances enzyme activity. ingredients-lonier.comingredients-lonier.com
Catalase (CAT)Decomposes hydrogen peroxide (H₂O₂) into water and oxygen.Enhances enzyme activity. ingredients-lonier.comingredients-lonier.com

Preclinical Biological Activities and Efficacy Studies

Anticancer Potential

The potential of chalcones, including derivatives of hesperetin (B1673127), as anticancer agents has been an active area of research. These studies have primarily focused on their ability to inhibit the growth of cancer cells and tumors in preclinical models.

While direct studies on the in vitro cytotoxicity and antiproliferative effects of hesperetin chalcone (B49325) against a wide range of cancer cell lines are limited in the available scientific literature, research on various other chalcone derivatives has demonstrated significant anticancer activity. For instance, numerous synthesized chalcone derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancer cells. mdpi.com Some of these derivatives have shown high cytotoxicity with IC50 concentrations of less than 20 µg/mL. mdpi.com The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. mdpi.comnih.gov For example, certain chalcone derivatives have been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis through both intrinsic and extrinsic pathways. mdpi.com Furthermore, studies on hesperetin, the precursor to hesperetin chalcone, have shown that its derivatives can exhibit antitumor activity against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cell lines. researchgate.net

Table 1: In vitro Anticancer Activity of Selected Chalcone Derivatives (Examples)

Compound/DerivativeCancer Cell LineObserved EffectReference
Various Synthetic ChalconesMCF-7, A549, PC3, HT-29Cytotoxicity, Apoptosis Induction mdpi.com
Hesperetin DerivativesMCF-7, HepG2, HeLaAntitumor Activity researchgate.net
Chalcone-1,2,3-triazole hybridsA549, HeLa, DU145, HepG2G2/M phase cell cycle arrest, Apoptosis nih.gov
Chalcone–indole hybridsHepG2, PC-3, A549, MCF-7Potent cytotoxic activity nih.gov

It is important to note that these findings are on chalcone derivatives and not specifically on this compound itself. Further research is needed to determine the specific in vitro anticancer profile of this compound.

Similar to the in vitro data, direct evidence for the in vivo antitumor activity of this compound in animal models is not extensively documented in the current body of scientific literature. However, preclinical studies on other chalcone derivatives have shown promising results. For example, some novel chalcone derivatives have demonstrated significant in vivo antitumor activity in mouse models with low toxicity. nih.gov These studies often involve the administration of the compound to animals with induced tumors and monitoring tumor growth and progression. The mechanisms of action in vivo are thought to be similar to those observed in vitro, including the inhibition of tubulin polymerization, which is crucial for cell division. nih.gov

Anti-inflammatory Efficacy

The anti-inflammatory properties of chalcones, particularly hesperidin (B1673128) methyl chalcone (a methylated derivative of hesperidin, which is structurally related to hesperetin), have been investigated in several preclinical models.

Hesperidin methyl chalcone has been shown to modulate key inflammatory signaling pathways. ingredients-lonier.com It can inhibit the activation of pro-inflammatory transcription factors, which in turn reduces the production of inflammatory molecules such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). ingredients-lonier.comnih.gov These cytokines are key mediators of the inflammatory response. In studies related to diclofenac-induced acute renal injury, hesperidin methyl chalcone was found to inhibit the production of pro-inflammatory cytokines including IL-6, IFN-γ, and IL-33, while upregulating the anti-inflammatory cytokine IL-10 in kidney tissue. mdpi.com Furthermore, it has been observed to inhibit the activation of NF-κB, a central regulator of inflammation. nih.gov

The anti-inflammatory effects of hesperidin methyl chalcone have been demonstrated in various animal models of inflammation. In a mouse model of titanium dioxide-induced arthritis, hesperidin methyl chalcone treatment reduced joint edema, leukocyte recruitment, and the production of pro-inflammatory cytokines. mdpi.comnih.gov It also mitigated oxidative stress in the inflamed joints. mdpi.comnih.gov In a mouse model of acetic acid-induced ulcerative colitis, treatment with hesperidin methyl chalcone significantly reduced neutrophil infiltration, edema, and both macroscopic and microscopic damage to the colon. nih.gov This protective effect was associated with an increase in the colon's antioxidant status and a decrease in the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. nih.gov

Table 2: In vivo Anti-inflammatory Effects of Hesperidin Methyl Chalcone

Animal ModelKey FindingsReference
Titanium dioxide-induced arthritis in miceReduced joint edema, leukocyte recruitment, and pro-inflammatory cytokine production. mdpi.comnih.gov
Acetic acid-induced ulcerative colitis in miceReduced neutrophil infiltration, edema, and colon damage; decreased pro-inflammatory cytokines. nih.gov
Diclofenac-induced acute renal injury in miceDecreased plasma levels of urea, creatinine, and pro-inflammatory cytokines; restored antioxidant properties. mdpi.com

Antimicrobial Spectrum

The antimicrobial potential of hesperetin and its related compounds has been evaluated against a range of microorganisms. Hesperetin has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. microbiologyjournal.org For instance, it has shown inhibitory effects against Bacillus subtilis and Staphylococcus aureus. mdpi.com Studies have also indicated its efficacy against clinically relevant pathogens. microbiologyjournal.org The minimum inhibitory concentration (MIC) of hesperetin against Staphylococcus aureus has been reported to be 4 mg/mL. researchgate.net

In addition to its antibacterial properties, hesperetin has also exhibited antifungal activity. It has shown efficacy against various Candida species, including both albicans and non-albicans strains, with reported MIC values of 0.165 mg/mL. researchgate.net Furthermore, hesperidin-related compounds have demonstrated inhibitory effects against skin-resident microorganisms such as Staphylococcus aureus, Cutibacterium acnes, Candida albicans, and Malassezia furfur. mdpi.com Hesperidin methyl chalcone has also been found to inhibit infection by Aeromonas hydrophila through the disruption of quorum sensing, a bacterial communication system. nih.gov

Table 3: Antimicrobial Activity of Hesperetin and Related Compounds

CompoundMicroorganismActivityReference
HesperetinBacillus subtilis, Staphylococcus aureusAntibacterial microbiologyjournal.orgmdpi.com
HesperetinCandida speciesAntifungal (MIC: 0.165 mg/mL) researchgate.net
Hesperidin-related compoundsS. aureus, C. acnes, C. albicans, M. furfurAntimicrobial mdpi.com
Hesperidin methyl chalconeAeromonas hydrophilaAnti-quorum sensing nih.gov

Antibacterial Activities (in vitro)

Hesperidin Methyl Chalcone has demonstrated efficacy against bacterial pathogens. Studies show it can inhibit quorum sensing in Aeromonas hydrophila, a mechanism that bacteria use to coordinate virulence factor production and biofilm formation. researchgate.netresearchgate.net By interfering with this communication system, Hesperidin Methyl Chalcone reduces the pathogen's ability to cause infection. researchgate.netresearchgate.net

Hesperetin, its related flavanone (B1672756), also exhibits significant antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov Research has established its Minimum Inhibitory Concentration (MIC) against various strains. For instance, one study found the MIC of hesperetin to be 125 µg/mL against Staphylococcus aureus, 250 µg/mL against Bacillus cereus, and 500 µg/mL against Escherichia coli and Pseudomonas aeruginosa. mdpi.com Another investigation reported a MIC of 4 mg/mL for Staphylococcus aureus. researchgate.net Furthermore, hesperetin has shown potent activity against Bacillus subtilis and Escherichia coli, with zones of inhibition measured at 3.5 mm and 3 mm, respectively. microbiologyjournal.org

Table 1: In Vitro Antibacterial Activity of Hesperetin

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Reference
Staphylococcus aureus 125 - mdpi.com
Bacillus cereus 250 - mdpi.com
Escherichia coli 500 3.0 ± 0.4 mdpi.commicrobiologyjournal.org
Pseudomonas aeruginosa 500 - mdpi.com
Bacillus subtilis - 3.5 ± 0.7 microbiologyjournal.org
Staphylococcus aureus 4000 - researchgate.net

Antifungal Activities (in vitro)

The antifungal potential of hesperetin has been documented against a range of fungal pathogens. It has demonstrated notable activity against various Candida species, which are common causes of fungal infections in humans. researchgate.net One study determined the MIC and minimal fungicidal concentration (MFC) of hesperetin against several Candida strains, including C. albicans, C. parapsilosis, C. tropicalis, C. krusei, and C. glabrata, to be 0.165 mg/mL and 0.330 mg/mL, respectively. researchgate.netmdpi.com

Further research has confirmed its efficacy against other clinically relevant fungi. Hesperetin was found to have a MIC of 0.625 mg/mL against Aspergillus fumigatus. microbiologyjournal.org Another study evaluated its effects against Candida albicans, Candida tropicalis, and Malassezia furfur, noting dose-dependent inhibition. phcogj.comsemanticscholar.org However, in the same study, it did not show significant activity against Aspergillus niger or Penicillium oxalicum. phcogj.comsemanticscholar.org

Table 2: In Vitro Antifungal Activity of Hesperetin

Fungal Strain MIC (mg/mL) MFC (mg/mL) Reference
Candida albicans 0.165 0.330 researchgate.netmdpi.com
Candida parapsilosis 0.165 0.330 researchgate.netmdpi.com
Candida tropicalis 0.165 0.330 researchgate.netmdpi.com
Candida krusei 0.165 0.330 researchgate.netmdpi.com
Candida glabrata 0.165 0.330 researchgate.netmdpi.com
Aspergillus fumigatus 0.625 - microbiologyjournal.org

Antiviral Activities (in vitro)

Chalcones and their derivatives are recognized for their broad-spectrum antiviral activities against a variety of human viruses. nih.govnih.gov Hesperetin has been specifically investigated for its ability to combat several viruses. nih.gov

In one study, hesperetin demonstrated inhibitory potential against the proteases of both Zika virus (ZIKV) and Chikungunya virus (CHIKV). plos.org The half-maximal inhibitory concentration (IC50) was determined to be 12.6 µM for the ZIKV protease and 2.5 µM for the CHIKV protease. plos.org Hesperetin has also shown moderate antiviral activity against Human Respiratory Syncytial Virus (RSV), with a reported IC50 of 0.36 mM. mdpi.com Additionally, its potential mechanisms against SARS-CoV-2 have been explored, suggesting it may interfere with viral entry and replication. researchgate.netresearchgate.net

Table 3: In Vitro Antiviral Activity of Hesperetin

Virus Target/Assay IC50 Reference
Zika Virus (ZIKV) NS2B/NS3 Protease 12.6 ± 1.3 µM plos.org
Chikungunya Virus (CHIKV) nsP2 Protease 2.5 ± 0.4 µM plos.org
Human Respiratory Syncytial Virus (RSV) Viral Replication 0.36 mM mdpi.com

Antidiabetic Activities (in vitro)

The potential of hesperetin and related chalcones in managing diabetes has been explored through various in vitro models. nih.govexcli.deresearchgate.netnih.gov Hesperetin has been shown to influence key pathways related to glucose metabolism and insulin (B600854) sensitivity.

A key study investigated the effects of hesperetin in a skeletal muscle cell line (L6 myotubes) under oxidative stress. nih.gov At a concentration of 10µM, hesperetin inhibited the non-enzymatic glycation of proteins by 35.6%, a crucial process in the formation of advanced glycation end products (AGEs) that contribute to diabetic complications. nih.gov The same study found that hesperetin induced glucose uptake in these cells at a level comparable to the antidiabetic drug rosiglitazone. nih.gov Mechanistic studies revealed that hesperetin up-regulated key proteins in the insulin signaling pathway, such as GLUT4, IRS, and AKT. nih.gov Clinical trials involving hesperidin methylchalcone have also suggested its potential in managing conditions related to metabolic health. nih.gov

Antiparasitic Activities in Preclinical Models

Antileishmanial Effects (in vitro and animal models)

Hesperidin Methyl Chalcone and its related compounds have shown significant promise as antileishmanial agents. scite.aiscielo.brscielo.br A study evaluating commercial hesperidin (a chalcone) demonstrated its efficacy against four dermotropic Leishmania species in vitro. scielo.brscielo.br It was particularly effective against Leishmania (L.) amazonensis, inhibiting both promastigote and amastigote forms. scielo.br In an in vivo model using hamsters infected with L. (L.) amazonensis, intralesional treatment with hesperidin gradually reduced lesion size. scielo.br

The aglycone, hesperetin, has also been identified as a potent antileishmanial compound. nih.govconsensus.appresearchgate.net Research on Leishmania donovani, the agent of visceral leishmaniasis, found that hesperetin had an antipromastigote IC50 of 62.89 µM. nih.gov Importantly, it showed no cytotoxicity against mammalian macrophage cells, resulting in a selectivity index of 9.74, making it 5.4 times more effective than the conventional drug trivalent antimony in this assay. nih.gov Another study reported that hesperidin inhibited L. donovani amastigotes with an IC50 value of 0.2858 mM. researchgate.net

Table 4: Preclinical Antileishmanial Activity of Hesperetin and Hesperidin

Compound Leishmania Species Model Activity Metric (IC50) Reference
Hesperetin L. donovani Promastigote (in vitro) 62.89 µM nih.gov
Hesperidin L. donovani Amastigote (in vitro) 0.2858 mM researchgate.net
Hesperidin L. (L.) amazonensis Amastigote (in vitro) 3.06 mg/mL scielo.br
Hesperidin L. (L.) amazonensis Animal model Reduction in lesion size scielo.br

Antischistosomal Effects (in vitro and animal models)

While specific studies on this compound against Schistosoma are limited, the broader class of chalcones has been extensively evaluated for antischistosomal properties. researchgate.net These compounds have demonstrated activity against Schistosoma mansoni worms in both laboratory and animal studies.

In vitro assays revealed that certain synthetic chalcones were highly active against adult S. mansoni worms, causing significant morphological alterations to the tegument (the outer surface of the worm) and reducing the number of tubercles. researchgate.net In a mouse model of schistosomiasis, oral administration of these active chalcones at a dose of 400 mg/kg resulted in a significant reduction in the total worm burden. researchgate.net Another natural chalcone, licochalcone A, when encapsulated in solid lipid nanoparticles, also showed efficacy in reducing the worm burden in vivo, suggesting that chalcones are a promising class of compounds for developing new schistosomicidal drugs. nih.gov

Neuroprotective and Psychoactive Activities (preclinical)

Preclinical research has begun to uncover the neuroprotective potential of Hesperidin Methyl Chalcone (HMC), particularly in the context of neurodegenerative diseases like Alzheimer's. However, there is a notable lack of preclinical studies specifically investigating the psychoactive properties (e.g., anxiolytic or antidepressant effects) of this compound or its derivatives. While related compounds like hesperidin and hesperetin have been studied for such effects, this review is strictly focused on the chalcone form.

In a study utilizing a rat model of Alzheimer's disease induced by aluminum chloride, HMC demonstrated significant neuroprotective effects. Treatment with HMC led to improvements in learning and memory, as evidenced by performance in behavioral tests such as the novel object recognition, elevated plus maze, and Morris water maze. Biochemically, HMC administration was associated with increased levels of the neurotransmitters acetylcholine (B1216132) and dopamine (B1211576) in the brain. Furthermore, it bolstered the brain's antioxidant defenses by significantly increasing the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) (GSH), glutathione peroxidase (GPx), and glutathione S-transferase (GST), while reducing markers of oxidative stress like malondialdehyde (MDA) and myeloperoxidase (MPO).

Another investigation focused on the in vitro effects of HMC against neurotoxicity induced by the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. This research revealed that HMC possesses superior free-radical scavenging activity compared to its precursor, hesperidin. It was shown to inhibit the aggregation of Aβ peptides into toxic oligomers and to disaggregate already formed mature fibrils. In neuro-2a (N2a) cells, pretreatment with HMC protected against Aβ-induced toxicity by increasing cell viability, reducing oxidative stress, and preventing damage to macromolecules. The study also highlighted HMC's ability to mitigate mitochondrial dysfunction and exhibit anticholinesterase activity. Mechanistically, HMC was found to reduce neuronal cell death by modulating the activity of caspase-3 and the expression of Bax and Bcl-2 proteins, indicating an inhibition of the intrinsic apoptotic pathway. In silico analysis further suggested that HMC could be a potent inhibitor of BACE-1, an enzyme involved in the production of toxic Aβ peptides. taylorfrancis.com

Table 1: Summary of Preclinical Neuroprotective Studies of Hesperidin Methyl Chalcone (HMC)

Study Type Model Key Findings Mechanisms of Action
In vivo Aluminum chloride-induced Alzheimer's disease in rats Improved learning and memory; Increased acetylcholine and dopamine levels; Enhanced antioxidant enzyme activity (SOD, CAT, GSH, GPx, GST); Decreased oxidative stress markers (MDA, MPO). Increased neurotransmitter levels; Enhanced antioxidant defense.

Other Biological Activities (e.g., cardioprotective)

Preclinical evidence suggests that Hesperidin Methyl Chalcone (HMC) possesses significant cardioprotective properties. A study investigating the effects of HMC in a rat model of isoproterenol-induced myocardial infarction demonstrated its potential to mitigate cardiac damage. The administration of HMC was found to protect the integrity of cell membranes in the myocardium, thereby reducing the release of cardiac injury markers such as lactate (B86563) dehydrogenase (LDH), aspartate transaminase (AST), and alanine (B10760859) transaminase (ALT). researchgate.net

The cardioprotective mechanism of HMC in this model was attributed to its ability to restore the levels of antioxidant enzymes and reduce inflammatory responses. Histopathological examination of the heart tissue from HMC-treated rats revealed an improved myocardial architecture with less degeneration and inflammation compared to the isoproterenol-treated group, which showed significant myocardial damage. These findings underscore the potential of HMC as a therapeutic agent in mitigating the oxidative and inflammatory damage associated with myocardial infarction. researchgate.net

Beyond its cardioprotective effects, HMC has demonstrated other notable biological activities in preclinical settings. It has been shown to possess anti-inflammatory and antioxidant properties. For instance, HMC has been investigated for its ability to reduce arthritis in mice by targeting inflammation, oxidative stress, and cytokine production. Furthermore, studies have explored its potential in ameliorating lipid metabolic disorders by activating lipase (B570770) activity and increasing energy metabolism.

Table 2: Summary of Preclinical Cardioprotective and Other Biological Activities of Hesperidin Methyl Chalcone (HMC)

Activity Model Key Findings Mechanisms of Action
Cardioprotective Isoproterenol-induced myocardial infarction in rats Decreased cardiac injury markers (LDH, AST, ALT); Improved myocardial architecture; Reduced degeneration and inflammation. Maintenance of cell membrane integrity; Restoration of antioxidant enzyme levels; Reduction of inflammatory responses. researchgate.net
Anti-inflammatory Titanium dioxide-induced arthritis in mice Reduced pain, edema, leukocyte recruitment, and proteoglycan degradation. Targeting inflammation, oxidative stress, and cytokine production.

| Metabolic Regulation | High-fat diet-induced obesity | Ameliorated lipid metabolic disorders; Improved lipase activity and lipolysis; Promoted glucose absorption; Alleviated liver injury. | Activation of lipase activity and increased energy metabolism. |

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Efficacy

The biological efficacy of chalcones, including hesperetin (B1673127) chalcone (B49325), is intrinsically linked to several key structural features. The core of their activity lies in the α,β-unsaturated ketone moiety that connects the two aromatic rings (A and B). who.intderpharmachemica.com This electrophilic system is a crucial pharmacophoric element, and its removal often leads to a loss of biological activity. who.int It can interact with biological macromolecules, which is a primary reason for the wide spectrum of pharmacological effects observed in chalcone derivatives. mdpi.com

The general structure of chalcones allows for a large number of replaceable hydrogens, which in turn permits the generation of a wide variety of derivatives with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. mdpi.commdpi.com

Influence of Substituent Patterns on Chalcone Scaffold Activity

The type and position of substituents on the A and B rings of the chalcone scaffold significantly dictate the molecule's biological activity. researchgate.net Hesperetin chalcone features a 2',4',6'-trihydroxy substitution pattern on the A-ring and a 3-hydroxy-4-methoxy pattern on the B-ring.

SAR studies on various chalcone derivatives have revealed specific trends:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical. The main hypothesis regarding the antioxidant properties of chalcones is based on the formation of phenoxy radicals, which is facilitated by the high reactivity of phenolic hydroxyl groups. who.int For antibacterial activity, a 2′,4′-dihydroxylated A-ring combined with a lipophilic substituted B-ring has been identified as a key pharmacophoric element. acs.org However, the addition of a third hydroxyl group at the 6'-position (as seen in this compound) has been shown in some studies to significantly decrease activity against certain Gram-positive bacteria when compared to the 2',4'-dihydroxy analogues. acs.org

Methoxy (B1213986) Groups: The presence of methoxy (-OCH₃) groups, such as the one at the 4-position of this compound's B-ring, also modulates activity. These groups influence the electronic properties and lipophilicity of the molecule.

Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents plays a vital role. Studies on antiulcer activity have shown that compounds with electron-releasing groups at the para position of both rings exhibit excellent activity. derpharmachemica.com Conversely, electron-withdrawing groups on the α,β-unsaturated carbonyl system can enhance antimicrobial potency. jchr.org

Heterocyclic Rings: The incorporation of heterocyclic rings into the chalcone core can significantly enhance anticancer activity. researchgate.net

The following table summarizes the observed effects of different substituent patterns on the biological activity of chalcone derivatives.

Substituent/FeaturePosition(s)Observed Effect on Biological ActivityReference(s)
2',4'-DihydroxyA-RingEnhanced antibacterial activity acs.org
2',4',6'-TrihydroxyA-RingDecreased antibacterial activity compared to 2',4'-dihydroxy analogues acs.org
4'-HydroxyA-RingEssential for activity against Staphylococcus aureus when combined with a lipophilic B-ring mdpi.com
Electron-Releasing Groupspara-position of A or B-RingExcellent antiulcer activity derpharmachemica.com
Hydroxyl, Methoxy GroupsGeneralPromising anti-inflammatory activity nih.gov
α,β-Unsaturated KetoneCore ScaffoldMajor pharmacophoric element; removal leads to loss of activity who.int

Stereochemical Aspects and Conformational Properties

Geometric Isomerism: The double bond in the propenone linker can exist as either a Z (cis) or E (trans) isomer. The E-isomer is significantly more stable and is the predominantly occurring form. The Z-isomer is generally unstable due to strong steric hindrance between the carbonyl group and the A-ring. mdpi.com

Conformational Isomerism: Rotation around the single bond between the carbonyl carbon and the α-carbon gives rise to two main planar conformers: s-cis and s-trans. Theoretical studies have indicated that the s-cis conformation is the most stable geometry for neutral chalcones. nih.gov Chalcones in the s-cis conformation typically adopt a relatively planar geometry, whereas s-trans conformers are distinctly nonplanar. nih.gov

Intramolecular Hydrogen Bonding: A significant stabilizing feature in 2'-hydroxychalcones, such as this compound, is the formation of a strong intramolecular hydrogen bond between the carbonyl oxygen atom and the hydrogen of the 2'-hydroxyl group on the A-ring. nih.gov This interaction contributes to the planarity and stability of the preferred conformation.

Comparison of Chalcone and Flavanone (B1672756) Forms on Activity Profiles

This compound exists in a pH-dependent equilibrium with its cyclic isomer, hesperetin, which is a flavanone. fabad.org.trnih.gov This ring-chain isomerism means that both forms can be present and contribute to biological effects. The two molecules have distinct structural and, consequently, functional differences. nih.gov

Structure: this compound is an open-chain flavonoid, characterized by its flexible α,β-unsaturated carbonyl system. derpharmachemica.comnih.gov In contrast, hesperetin (the flavanone) possesses a C-ring (a 2,3-dihydro-4-pyrone ring), which makes its structure more rigid and introduces a chiral center at the C2 position. nih.govnih.gov

Flexibility and Target Interaction: The flexibility of the open-chain chalcone structure may allow it to adapt to a wider range of binding sites compared to the more rigid flavanone. In a study comparing synthetic analogues, a chalcone derivative demonstrated a stronger interaction with calf thymus DNA (ctDNA) than its flavanone counterparts, suggesting the open structure may facilitate better intercalation or binding. nih.gov

Bioavailability and Stability: The chemical form can influence bioavailability. For example, hesperidin (B1673128) methyl chalcone, formed under alkaline conditions, shows increased metabolic resistance and transport capacity compared to its flavanone glycoside precursor. nih.gov

Biological Activity: Both forms are biologically active, but their potency can vary depending on the specific assay. Hesperetin (flavanone) in its aglycone form has demonstrated potent antioxidant, anti-inflammatory, and antibacterial activities. nih.gov However, the unique electrophilic nature of the chalcone's α,β-unsaturated ketone system confers a distinct profile of activities, including potent anticancer effects by acting on targets like tubulin. mdpi.commdpi.com

The following table provides a comparative overview of the key differences between the chalcone and flavanone forms of hesperetin.

FeatureThis compoundHesperetin (Flavanone)Reference(s)
Structure Open C3 chain (α,β-unsaturated ketone)Closed heterocyclic C-ring fabad.org.trnih.gov
Flexibility High, flexible moleculeRigid, constrained structure fabad.org.trnih.gov
Chirality Acyclic, typically no chiral centerChiral center at C2 nih.govnih.gov
Key Functional Group Electrophilic α,β-unsaturated carbonyl systemSaturated C2-C3 bond in the pyrone ring mdpi.comnih.gov
DNA Interaction Analogues have shown strong DNA bindingAnalogues have shown weaker DNA binding compared to chalcone form nih.gov
Metabolic Stability Methylated form shows increased resistance and transportCan be metabolized to various conjugates nih.gov
Biological Activity Profile Potent anticancer, antimicrobial, and anti-inflammatory activity linked to the enone systemPotent antioxidant, anti-inflammatory, and antibacterial activity mdpi.comnih.gov

Analytical Methodologies in Hesperetin Chalcone Research

Chromatographic Techniques for Compound Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and quantification of hesperetin (B1673127) chalcone (B49325). This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For hesperetin chalcone and related flavonoids, reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing a C18 column. ijpsonline.comjournalejmp.com

The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous solvent (frequently acidified with acetic or formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. ijpsonline.comjournalejmp.com For instance, one validated HPLC method for hesperetin quantification used a mobile phase of acetonitrile and acidified water (50:50, v/v) with a C18 ODS column, achieving a retention time of 6.0 minutes. ijpsonline.com Another study for the simultaneous estimation of hesperidin (B1673128) methyl chalcone, hesperidin, and ascorbic acid utilized a mobile phase of 10 mM phosphate (B84403) buffer (pH 4.2), methanol, and acetonitrile (50:40:10 v/v/v) with a C18 column. humanjournals.com

Detection is most commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths. mdpi.com this compound exhibits characteristic UV absorption maxima that are used for its detection and quantification. ucl.ac.be The selection of the detection wavelength is optimized to maximize sensitivity; for example, while some flavonoids show strong absorbance at 266 nm, others, including hesperetin, are better detected at 278 nm. mdpi.com

Method validation according to regulatory guidelines is essential to ensure the reliability of the quantitative data. This includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). ijpsonline.com Validated HPLC methods have demonstrated linearity for hesperetin over a wide concentration range, for instance, from 25 to 2500 ng/ml, with an LOD of 1.61 ng/ml and an LOQ of 4.89 ng/ml. ijpsonline.com

For more complex matrices or lower concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide enhanced selectivity and sensitivity. journalejmp.comnih.gov These techniques couple the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for precise identification and quantification based on the mass-to-charge ratio of the molecule. journalejmp.comnih.gov

Table 1: HPLC Methods for this compound and Related Compounds

CompoundColumnMobile PhaseFlow RateDetectionRetention TimeReference
HesperetinInertsil ODS 3VAcetonitrile:Acidified Water (50:50, v/v)1.20 ml/minUV6.0 min ijpsonline.com
Hesperidin Methyl ChalconeKromasil C1810 mM Phosphate Buffer (pH 4.2):Methanol:Acetonitrile (50:40:10, v/v/v) with 0.05% TEA0.9 ml/minUV6.047 min humanjournals.com
HesperetinC18 columnMethanol:Acetic Acid1.0 ml/minUV16.1 min ijpsonline.com

Spectroscopic Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound. mbl.or.krrsc.org In the ¹H NMR spectrum of chalcones, the vinylic protons (Hα and Hβ) of the enone system typically appear as doublets, with their coupling constant (J value) indicating the stereochemistry (cis or trans) of the double bond. fabad.org.tr For 2'-hydroxy chalcones, the hydroxyl proton signal appears at a high frequency due to intramolecular hydrogen bonding with the carbonyl group. fabad.org.tr ¹³C NMR provides information on the carbon skeleton, with the carbonyl carbon of chalcones resonating at a characteristic downfield chemical shift. rsc.orgfabad.org.tr

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) are commonly used to generate ions from this compound for mass analysis. journalejmp.commdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. rsc.org The fragmentation patterns observed in tandem MS (MS/MS) experiments are crucial for identifying the different parts of the molecule's structure. ucl.ac.be For instance, the fragmentation of chalcones in negative ion mode can provide diagnostic ions for the substitution pattern on the A- and B-rings. ucl.ac.be

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. ajrconline.orgmdpi.com The IR spectrum of a chalcone will show characteristic absorption bands for the carbonyl group (C=O) stretching, the carbon-carbon double bond (C=C) of the enone system, and aromatic C-H stretching vibrations. rsc.orgfabad.org.tr The C=O stretching vibration in enones is typically observed in the range of 1650-1685 cm⁻¹. mdpi.com

Table 2: Spectroscopic Data for Chalcones

TechniqueCharacteristic Signal/RegionSignificanceReference
¹H NMRVinylic protons (Hα, Hβ) as doubletsIndicates trans configuration of the double bond (J ≈ 15-16 Hz) fabad.org.tr
¹³C NMRCarbonyl carbon signal (δ 186-197 ppm)Confirms the presence of the ketone group fabad.org.tr
IR SpectroscopyC=O stretching band (1650-1685 cm⁻¹)Identifies the conjugated ketone functional group mdpi.com
Mass SpectrometryMolecular ion peak [M+H]⁺ or [M-H]⁻Determines the molecular weight ucl.ac.bersc.org

Computational Chemistry Approaches

Computational methods are increasingly used to predict and understand the molecular interactions of this compound with biological targets, providing insights that complement experimental data.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. mdpi.comtandfonline.com This method is widely used to screen for potential biological targets and to understand the structural basis of ligand-receptor interactions. tandfonline.comtandfonline.com Docking studies have been employed to investigate the binding of chalcone derivatives to various enzymes, predicting key interactions such as hydrogen bonds and van der Waals forces with specific amino acid residues in the active site. tandfonline.comtandfonline.com The results of these studies can guide the design of more potent and selective inhibitors. mdpi.com

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. researchgate.netnih.gov Starting from the docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the assessment of the stability of the complex in a simulated physiological environment. tandfonline.compensoft.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies. researchgate.net For example, MD simulations have been used to evaluate the stability of chalcone-protein complexes, confirming that the ligand remains well-occupied within the binding site and identifying key residues responsible for stable binding. tandfonline.comnih.gov The root mean square deviation (RMSD) of the complex over the simulation time is often used as an indicator of stability. pensoft.netresearchgate.net

Molecular Biology Techniques for Mechanistic Elucidation

To understand how this compound exerts its biological effects at the cellular and molecular level, a range of molecular biology techniques are employed.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of specific genes. mdpi.commdpi.com This technique involves converting messenger RNA (mRNA) from treated cells into complementary DNA (cDNA), which is then amplified in a PCR reaction. mdpi.comnih.gov By monitoring the amplification in real-time, the initial amount of mRNA can be quantified, revealing whether this compound upregulates or downregulates the expression of target genes involved in specific cellular pathways. mdpi.commaxapress.com For example, qRT-PCR has been used to show that hesperetin can reduce the mRNA levels of glucose transporter 1 (GLUT1). nih.gov

Western Blot analysis is a technique used to detect and quantify specific proteins in a sample. mdpi.comtaylorandfrancis.com Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. nih.govmdpi.com This method can confirm whether changes in gene expression observed by qRT-PCR translate to changes in protein levels. taylorandfrancis.com For instance, Western blotting has demonstrated that hesperetin can cause a concentration-dependent decrease in the protein expression of GLUT1. nih.gov It is also used to assess the phosphorylation status of signaling proteins, providing insights into the activation of cellular pathways. acs.org

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions in real-time. ub.edugulfbioanalytical.com One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. nih.gov Binding between the two molecules causes a change in the refractive index at the surface, which is detected as a response. nih.govnih.gov This allows for the determination of key kinetic parameters of the interaction, including the association rate (kₐ), the dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which reflects the binding affinity. nih.gov SPR is a powerful tool for quantitatively characterizing the binding of this compound to its protein targets. cytivalifesciences.com

Future Directions and Research Perspectives

Advancements in Synthetic Biology for Sustainable and Efficient Production

The natural abundance of hesperetin (B1673127) chalcone (B49325) can be low, making extraction from plant sources inefficient and costly. nih.govnih.govacs.orgacs.org Synthetic biology offers a promising alternative for the sustainable and high-yield production of hesperetin chalcone and its derivatives. nih.govacs.orgbiorxiv.org

Microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, are being engineered as cellular factories for flavonoid biosynthesis. nih.govnih.govacs.org This involves introducing and optimizing metabolic pathways from plants into these microorganisms. nih.govresearchgate.net Key enzymatic steps in the biosynthesis of this compound include the action of chalcone synthase (CHS) and specific O-methyltransferases (OMTs). nih.govnih.gov

Recent research has focused on engineering these enzymes to improve their efficiency and specificity. For instance, site-directed mutagenesis of chalcone synthase from Hordeum vulgare has led to mutant variants with significantly higher production titers of hesperetin in E. coli. nih.govacs.orgbiorxiv.org Specifically, the mutant HvCHS (Q232P, D234V) demonstrated a tenfold increase in hesperetin production compared to previously reported levels. nih.govacs.orgbiorxiv.org

Furthermore, researchers are exploring the complete de novo biosynthesis of hesperetin from simple precursors like L-tyrosine in engineered microbial strains. nih.gov Transcriptomics-driven approaches are being used to identify and eliminate bottleneck reactions in host organisms, thereby enhancing the production of the target flavonoid. nih.gov These advancements in metabolic engineering and enzyme optimization are crucial for creating economically viable and sustainable sources of this compound for research and potential commercialization. nih.govnih.govbiorxiv.org

Identification and Validation of Novel Molecular Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is essential for its development as a therapeutic agent. While several targets have been identified, ongoing research aims to uncover and validate novel molecular interactions. The flexible structure of chalcones allows them to bind to a variety of enzymes and receptors, which contributes to their wide range of biological effects. mdpi.com

Key signaling pathways and molecular targets that are known to be modulated by hesperetin and related chalcones include:

Inflammatory Pathways: Hesperetin has been shown to interfere with the metabolism of arachidonic acid and inhibit enzymes like phospholipase A2, lipoxygenase, and cyclo-oxygenase (COX). ncats.ionih.gov It can also suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov

Cancer-Related Targets: In the context of cancer, hesperetin chalcones have been found to interact with multiple targets. mdpi.commdpi.com These include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest in the G2/M phase. mdpi.commdpi.com Additionally, they can modulate the p53 tumor suppressor pathway and interfere with signaling cascades involving Akt and MAPKs. mdpi.comnih.gov Some chalcone derivatives have also been identified as inhibitors of human topoisomerase IIα (hTopoIIα), an enzyme critical for DNA replication in cancer cells. tandfonline.comtandfonline.com

Metabolic Regulation: Hesperetin may influence lipid metabolism by inhibiting enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and acyl coenzyme A:cholesterol acyltransferase (ACAT). ncats.io

Neuroprotection and Other Activities: The neuroprotective effects of hesperetin may be linked to its ability to stimulate mitochondrial enzymes and protect endothelial cells from hypoxia. ncats.io Furthermore, studies have investigated the potential of this compound to inhibit enzymes from pathogens, such as those from Leishmania, suggesting its utility as an antimicrobial agent. scite.airesearchgate.net

Future research will likely employ advanced techniques such as proteomics, genomics, and computational modeling to identify and validate new direct binding partners and signaling pathways affected by this compound. mdpi.commdpi.com This will provide a more comprehensive picture of its mechanism of action and open up new avenues for therapeutic applications.

Rational Design of Highly Specific and Potent this compound Analogues

The chemical scaffold of chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, is highly amenable to structural modification. mdpi.commdpi.comimrpress.com This feature allows for the rational design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comjchr.org

Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which chemical modifications lead to enhanced biological activity. nih.govscience.gov For example, the presence and position of substituents like hydroxyl and methoxy (B1213986) groups on the aromatic rings have been shown to be critical for the anticancer and anti-inflammatory activities of chalcones. nih.govmdpi.com Methylation of hesperidin (B1673128) to form hesperidin methyl chalcone, for instance, increases its water solubility and bioavailability. mdpi.com

Key strategies in the rational design of this compound analogues include:

Substitution on Aromatic Rings: Introducing various functional groups onto the two aromatic rings can significantly alter the compound's electronic properties and its ability to interact with molecular targets. nih.gov

Bioisosterism and Molecular Hybridization: Replacing certain parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosterism) or combining the chalcone scaffold with other pharmacologically active molecules (molecular hybridization) can lead to novel compounds with enhanced or new activities. mdpi.comnih.gov

Computational Approaches: Molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful computational tools that can predict the binding affinity of designed analogues to their targets and guide the synthesis of the most promising candidates. tandfonline.commdpi.comscience.gov

Through these approaches, researchers aim to develop next-generation this compound derivatives that are not only more potent but also have a higher specificity for their intended targets, thereby potentially reducing off-target effects. mdpi.commdpi.comjchr.org

Exploration of Emerging Biological Activities in Preclinical Models

While this compound is well-known for its antioxidant, anti-inflammatory, and anticancer properties, preclinical studies are continuously uncovering new and emerging biological activities. frontiersin.orgfrontiersin.org These investigations in various in vivo and in vitro models are expanding the potential therapeutic applications of this versatile compound.

Some of the emerging areas of research for this compound include:

Skin Protection: Hesperidin methyl chalcone (HMC) has been shown to inhibit UVB-induced inflammation and oxidative stress in the skin of hairless mice. frontiersin.orgfrontiersin.orgfrontiersin.org It was found to reduce the formation of superoxide (B77818) anions and lipid hydroperoxides following UVB exposure, suggesting its potential as a photoprotective agent. frontiersin.orgfrontiersin.org

Antiprotozoal Activity: Recent studies have explored the efficacy of hesperidin methyl chalcone against parasitic infections. For example, it has been evaluated for the treatment of cutaneous leishmaniasis in experimental models. scite.airesearchgate.net

Cardiovascular Health: The vasoprotective properties of hesperidin and its derivatives have been a subject of interest. ncats.ioimrpress.com Hesperidin methyl chalcone, in particular, has been used in the treatment of venous insufficiency. imrpress.com

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of chalcones make them promising candidates for the treatment of neurodegenerative diseases. frontiersin.org

Antiviral Properties: Chalcones have been investigated for their ability to inhibit various viral enzymes, and some have shown potential against viruses like HIV and coronaviruses. imrpress.commdpi.com

The continued exploration of this compound in a wide array of preclinical models is essential for identifying novel therapeutic opportunities. These studies provide the foundational evidence needed to justify further investigation and potential clinical development for new indications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.